molecular formula C7H8O3 B106842 3-Methoxy-2-methyl-4H-pyran-4-one CAS No. 4780-14-7

3-Methoxy-2-methyl-4H-pyran-4-one

Cat. No.: B106842
CAS No.: 4780-14-7
M. Wt: 140.14 g/mol
InChI Key: NGGPLHHTRNJSDT-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-4H-pyran-4-one is an organic compound with the molecular formula C7H8O3. It is known for its unique structure, which includes a pyran ring substituted with methoxy and methyl groups. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Mechanism of Action

Target of Action

3-Methoxy-2-methyl-4H-pyran-4-one is a compound that belongs to the group of methoxy methyl It is used as a reagent in the synthesis of staphylococcus antibacterials , suggesting that it may interact with bacterial proteins or enzymes.

Mode of Action

As a reagent in the synthesis of antibacterials , it likely interacts with its targets to inhibit their function, thereby exerting an antibacterial effect

Biochemical Pathways

Given its use in the synthesis of antibacterials , it may be involved in pathways related to bacterial growth and survival

Result of Action

As a reagent in the synthesis of antibacterials , it is likely to result in the inhibition of bacterial growth or survival. More detailed studies are needed to understand the specific molecular and cellular effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-2-methyl-4H-pyran-4-one can be synthesized through several methods. One common route involves the methylation of maltol (3-hydroxy-2-methyl-4H-pyran-4-one) using dimethyl sulfate or methyl iodide as the methylating agents . The reaction typically occurs under basic conditions, such as in the presence of sodium hydroxide or potassium carbonate, to facilitate the methylation process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale methylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-4H-pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Methoxy-2-methyl-4H-pyran-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methoxy-2-methylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-5-7(9-2)6(8)3-4-10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGPLHHTRNJSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CO1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343137
Record name 3-Methoxy-2-methyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4780-14-7
Record name 3-Methoxy-2-methyl-4H-pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4780-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-methyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Pyran-4-one, 3-methoxy-2-methyl
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Synthesis routes and methods

Procedure details

Dimethylsulphate (3.8 ml, 5.05 g, 0.04 mmol) was added to a solution of maltol (5.0 g, 0.04 mmol) in 10% aqueous potassium hydroxide (22.5 ml). After stirring for 5h the reaction mixture was extracted into CH2Cl2 (x3). The organic extract was dried (MgSO4) and concentrated under reduced pressure. The residue was chromatographed on silica gel 60 eluting with 60% ethyl acetate in hexane to give the title compound (2.06 g, 37%) as a pale yellow oil; νmax (film) 3080, 1620, and 1580 cm-1 ; δH (CDCl3) 2.3 (3H, s), 3.8 (3H, s), 6.3 (1H, d, J 6 Hz), 7.6 (1H, d, J 6 Hz).
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
5h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of discovering 3-Methoxy-2-methyl-4H-pyran-4-one production in Streptomyces sp. MA37?

A1: This discovery is significant because it highlights the potential of manipulating regulatory genes in bacteria to uncover novel bioactive compounds. In the study by Cho et al. [], the inactivation of the accJ gene, originally associated with accramycin production, unexpectedly led to the biosynthesis of this compound alongside other unrelated polyketide metabolites. This finding suggests that seemingly unconnected biosynthetic pathways within bacteria can influence each other, opening avenues for discovering new molecules with potential therapeutic applications.

Q2: What insights do the mass spectrometry studies provide about the structure of this compound?

A2: Mass spectrometry analysis, particularly the fragmentation patterns observed, provides crucial evidence for confirming the structure of this compound. The research by Cant and Brown [] demonstrated that both this compound and its isomer, 5-methoxy-2-methyl-4H-pyran-4-one (methyl allomaltol), share common fragmentation pathways. They observed characteristic losses of water and methyl groups from the molecular ion, providing key structural information. By using deuterium-labeled analogs, they were able to pinpoint the specific hydrogen atoms involved in these fragmentation processes, further confirming the molecule's structure.

Q3: What are the potential implications of this compound's activity against Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium?

A3: The research by Cho et al. [] revealed that this compound exhibits weak to moderate inhibitory activity against these bacterial species. While the compound itself may not be a potent antibacterial agent, its activity highlights the potential of this chemical scaffold for further development. Further research could focus on modifying the structure of this compound to enhance its antibacterial potency and explore its efficacy against a wider range of clinically relevant pathogens.

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